This compound is classified as:
The presence of the fluorine atom in the phenyl group can significantly influence the compound's chemical properties, including reactivity and biological activity.
The synthesis of 1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid can be approached through several methods, primarily involving the cyclopropanation of suitable precursors. One common synthetic route involves:
The molecular structure of 1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid can be described as follows:
1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid can participate in various chemical reactions due to its functional groups:
The mechanism of action for 1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid involves its interaction with biological targets:
Studies have shown that compounds with similar structures exhibit significant enzyme inhibition properties, suggesting potential therapeutic applications.
1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 194.20 g/mol |
| Density | Approximately 1.326 g/cm³ (predicted) |
| Boiling Point | Estimated around 311.6 °C |
| pKa | Approximately 4.56 (predicted) |
These properties suggest that the compound is likely to be soluble in organic solvents while having limited solubility in water due to its hydrophobic character.
The scientific applications of 1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid are diverse:
The synthesis of cyclopropane rings bearing carboxylic acid functionalities, such as in 1-[(3-fluorophenyl)methyl]cyclopropane-1-carboxylic acid (molecular formula: C₁₁H₁₁FO₂; MW: 194.20 g/mol), primarily leverages diazocarbonyl precursors and metal carbenoid intermediates. The core cyclopropane scaffold is constructed via reactions between electron-deficient alkenes and diazo compounds (e.g., ethyl diazoacetate) under transition metal catalysis. Rhodium(II) carboxylates, particularly Rh₂(OAc)₄, are favored catalysts due to their efficiency in generating electrophilic carbenoids from diazo esters. These carbenoids undergo stereoselective [2+1] cycloaddition with alkenes, forming disubstituted cyclopropanes with retention of alkene geometry [2] [9].
A critical challenge is suppressing side reactions like [3+2] cycloadditions or C–H insertions, especially when diazomalonates (bearing two electron-withdrawing groups) are used. Steric bulk in ester groups (e.g., tert-butyl diazoacetate) enhances *trans-diastereoselectivity (>20:1 dr) in cyclopropanation. Post-cyclopropanation, ester hydrolysis yields the free carboxylic acid. For the target compound, cyclopropanation of 3-fluorostyrene derivatives with diazoacetates, followed by basic hydrolysis, provides the carboxylic acid-functionalized cyclopropane core [2] [9].
Table 1: Molecular Properties of 1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁FO₂ |
| Molecular Weight | 194.20 g/mol |
| SMILES | C1CC1(CC2=CC(=CC=C2)F)C(=O)O |
| Predicted Collision Cross Section (Ų) | 142.4 ([M-H]⁻ adduct) |
Incorporating the 3-fluorobenzyl group onto the cyclopropane ring employs nucleophilic displacement of halides or Mitsunobu reactions. Key approaches include:
Solvent polarity significantly impacts efficiency. Polar aprotic solvents like DMF stabilize transition states in SN₂ reactions, while DCE minimizes ester formation in Mitsunobu chemistry. Purification via fluorous solid-phase extraction (F-SPE) or column chromatography isolates products with >95% purity [3].
Transition metals enable precise stereocontrol in cyclopropane synthesis:
Table 2: Cyclopropanation Method Comparison
| Method | Catalyst | Diastereoselectivity | Limitations |
|---|---|---|---|
| Rh(II)-Carboxylate | Rh₂(OAc)₄ | High (trans preferred) | Side reactions with diazomalonates |
| Chiral Rh(II) | Rh₂(S-DOSP)₄ | >90% ee | Cost of chiral ligands |
| Pd(0)-Mediated VCP Opening | Pd(PPh₃)₄ | Moderate | Requires activated VCPs |
Sustainable synthesis of the target compound integrates:
Table 3: Green Chemistry Metrics for Key Steps
| Step | PMI (Total Mass Input/Mass Product) | E-Factor (Waste Mass/Product Mass) |
|---|---|---|
| Rh(II)-Catalyzed Cyclopropanation | 1.8 | 3.5 |
| Photoredox Decarboxylation | 1.3 | 1.1 |
| Mitsunobu with Fluorous Tag | 2.0 | 4.0 (prior to recycling) |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2